5-bromo-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-furamide
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Overview
Description
Scientific Research Applications
Brominated Compounds and Environmental Toxicology
Brominated compounds, particularly those used as flame retardants, have significant environmental and toxicological implications. Studies have found that substances like 2,4,6-tribromophenol and polybrominated diphenyl ethers (PBDEs) are ubiquitous in the environment due to their extensive production and usage. These compounds persist in ecosystems, leading to concerns about their accumulation in wildlife and potential health impacts on humans, including hormonal disruption and neurotoxic effects (Koch & Sures, 2018); (Wang et al., 2007).
Indole Derivatives in Drug Discovery
Indole derivatives, such as those involved in the synthesis and modification of indolylarylsulfones, show potent biological activities, including acting as inhibitors for various diseases. For instance, indolylarylsulfones have been studied for their role as human immunodeficiency virus type 1 non-nucleoside reverse transcriptase inhibitors, demonstrating the potential of indole-based compounds in therapeutic applications (Famiglini & Silvestri, 2018).
Furan Derivatives for Sustainable Chemistry
Furan derivatives, obtained from biomass such as 5-hydroxymethylfurfural (HMF), are pivotal in developing sustainable chemical processes and materials. These compounds serve as platform chemicals for producing a wide array of value-added products, including polymers, fuels, and fine chemicals, highlighting the role of furan derivatives in green chemistry and the biobased economy (Chernyshev et al., 2017).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . This suggests that 5-bromo-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-furamide may interact with its targets, leading to changes in cellular function.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect multiple biochemical pathways, leading to a broad spectrum of downstream effects.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Future Directions
Properties
IUPAC Name |
5-bromo-N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O4S/c20-18-10-9-17(26-18)19(23)21-14-5-7-15(8-6-14)27(24,25)22-12-11-13-3-1-2-4-16(13)22/h1-10H,11-12H2,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRARHHQMNCXPHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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